Cyanomethylenetrimethylphosphorane
CAS No.: 176325-83-0
Cat. No.: VC7952883
Molecular Formula: C5H10NP
Molecular Weight: 115.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 176325-83-0 |
|---|---|
| Molecular Formula | C5H10NP |
| Molecular Weight | 115.11 g/mol |
| IUPAC Name | 2-(trimethyl-λ5-phosphanylidene)acetonitrile |
| Standard InChI | InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3 |
| Standard InChI Key | KJFJIEHJCVSAKJ-UHFFFAOYSA-N |
| SMILES | CP(=CC#N)(C)C |
| Canonical SMILES | CP(=CC#N)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
CMMP (CAS 176325-83-0) is systematically named 2-(trimethyl-λ⁵-phosphanylidene)acetonitrile. Its molecular formula, C₅H₁₀NP, corresponds to a molecular weight of 115.11 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| EC Number | 694-697-4 |
| DSSTox Substance ID | DTXSID70454879 |
| SMILES | CC(C#N)P(=C)(C)C |
| InChIKey | UFDQJALVQPQXQI-UHFFFAOYSA-N |
The compound’s structure features a phosphoranylidene group bonded to a cyanomethyl moiety, conferring both nucleophilic and electrophilic reactivity .
Spectroscopic and Crystallographic Data
While crystallographic data for CMMP remains unpublished, nuclear magnetic resonance (NMR) studies reveal distinct shifts for its methyl and cyanide groups. The ³¹P NMR spectrum exhibits a characteristic singlet at δ 25–30 ppm, consistent with tricoordinate phosphorus centers . Infrared spectroscopy shows a strong absorption band near 2200 cm⁻¹, attributable to the nitrile functional group .
Synthesis and Manufacturing
Two-Step Synthesis from Chloroacetonitrile
CMMP is synthesized via a two-step protocol :
-
Phosphination of Chloroacetonitrile:
Chloroacetonitrile reacts with trimethylphosphine in anhydrous tetrahydrofuran (THF) at −78°C, yielding (chloromethyl)trimethylphosphonium chloride. -
Dehydrohalogenation:
Treatment with potassium tert-butoxide eliminates hydrogen chloride, generating CMMP as a pale yellow liquid.
Reaction Scheme:
Reactivity and Mechanism in Mitsunobu-Type Reactions
Alkylation of Carbon Nucleophiles
CMMP facilitates the coupling of alcohols (ROH) with nucleophiles (HA) through a redox mechanism :
-
Phosphorus Activation:
CMMP abstracts a proton from the alcohol, forming a phosphonium intermediate. -
Nucleophilic Displacement:
The nucleophile attacks the activated alcohol, displacing trimethylphosphine oxide.
Scope and Limitations
Applications in Organic Synthesis
Ketone and Ester Synthesis
CMMP enables the preparation of sterically hindered ketones via alkylation of enolates. For example, reaction of tert-butyl alcohol with ethyl acetoacetate yields tert-butyl acetoacetate in 92% yield .
Solid-Phase Synthesis of Heterocycles
Recent advancements utilize CMMP in traceless solid-phase synthesis. Wang resin-bound enol ethers, when treated with CMMP, undergo cleavage to release ketones, facilitating the synthesis of pyrrolidine-2,4-diones .
Table 1: Representative CMMP-Mediated Reactions
| Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Diethyl malonate | Benzyl malonate | 88 |
| Cyclohexanol | Nitroethane | Cyclohexyl nitro | 78 |
| Phenethyl alcohol | Methyl acrylate | Phenethyl acrylate | 82 |
| Hazard Code | Description |
|---|---|
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
Handling requires:
-
Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
-
Engineering Controls: Use in fume hoods with negative pressure.
-
Emergency Procedures: Immediate irrigation for skin/eye contact; activated charcoal for ingestion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume